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molecular formula C12H15NO6 B8327736 5-(4-Hydroxy-3-methoxy-5-nitrophenyl)pentanoic acid

5-(4-Hydroxy-3-methoxy-5-nitrophenyl)pentanoic acid

Cat. No. B8327736
M. Wt: 269.25 g/mol
InChI Key: SMRZGIDXIQIJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04963590

Procedure details

The above product obtained in Example 23 was dissolved in a mixture containing 500 ml of acetic acid and 500 ml of 48% hydrobromic acid and refluxed for 4 h. 1 l of saturated Na2SO4 -solution was added to the reaction mixture and the solution was allowed to stand over night at 5° C. The product crystallized was filtered and washed with 50% acetic acid. This product was recrystallized from ethyl acetate. Yield 32 g (16%), m.p. 135°-138° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[CH:4][C:3]=1[O:18]C.Br.[O-]S([O-])(=O)=O.[Na+].[Na+]>C(O)(=O)C>[OH:18][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[OH:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C=C1[N+](=O)[O-])CCCCC(=O)O)OC
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
Br
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 h
Duration
4 h
WAIT
Type
WAIT
Details
to stand over night at 5° C
CUSTOM
Type
CUSTOM
Details
The product crystallized
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with 50% acetic acid
CUSTOM
Type
CUSTOM
Details
This product was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=C(C1O)[N+](=O)[O-])CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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